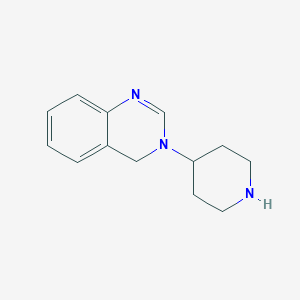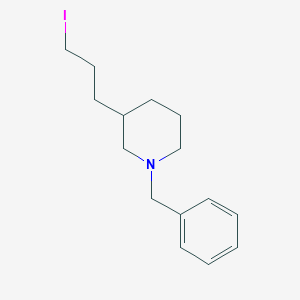
1-Benzyl-3-(3-iodopropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(3-iodopropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the benzyl and iodopropyl groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(3-iodopropyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Iodopropyl Group: The iodopropyl group can be introduced through the reaction of the benzylpiperidine intermediate with 1,3-diiodopropane under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-3-(3-iodopropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction Reactions: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include substituted piperidines with various functional groups such as azides, thiocyanates, and alkoxides.
Oxidation: Products include benzaldehyde, benzoic acid, and other oxidized derivatives of the benzyl group.
Reduction: Products include reduced piperidine derivatives with different substituents.
Applications De Recherche Scientifique
1-Benzyl-3-(3-iodopropyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic, analgesic, and anti-inflammatory agents.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly in the context of neurotransmitter receptors and enzyme inhibitors.
Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(3-iodopropyl)piperidine involves its interaction with specific molecular targets and pathways:
Neurotransmitter Receptors: The benzylpiperidine group is known to interact with cholinesterase receptors, inhibiting their activity and affecting neurotransmitter levels in the brain.
Enzyme Inhibition: The compound can inhibit various enzymes, including acetylcholinesterase and monoamine oxidase, which play roles in neurotransmitter metabolism and signaling.
Cell Signaling Pathways: The iodopropyl group can participate in cell signaling pathways, affecting cellular responses and functions.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(3-iodopropyl)piperidine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the iodopropyl group, making it less reactive in nucleophilic substitution reactions.
3-(3-Iodopropyl)piperidine: Lacks the benzyl group, making it less effective in interacting with cholinesterase receptors.
1-Benzyl-4-(3-iodopropyl)piperidine: Has the iodopropyl group at a different position, affecting its reactivity and biological activity.
These comparisons highlight the unique reactivity and biological activity of this compound, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H22IN |
|---|---|
Poids moléculaire |
343.25 g/mol |
Nom IUPAC |
1-benzyl-3-(3-iodopropyl)piperidine |
InChI |
InChI=1S/C15H22IN/c16-10-4-8-15-9-5-11-17(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 |
Clé InChI |
GMXGRAUDOUOFLI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CC2=CC=CC=C2)CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



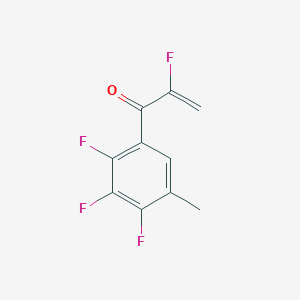


![(S)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13958141.png)
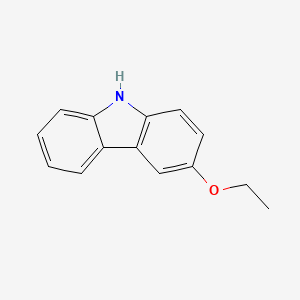

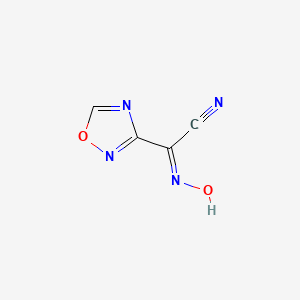


![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)
